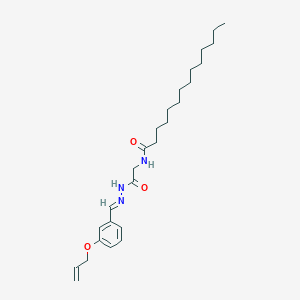
4-CL-N-(2-((2-(2-CL-5-Nitrobenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-CL-N-(2-((2-(2-CL-5-Nitrobenzylidene)hidrazino)carbonil)PH)bencenosulfonamida es un compuesto orgánico complejo con la fórmula molecular C20H14Cl2N4O5S Es conocido por su estructura única, que incluye un grupo sulfonamida, una porción nitrobencilideno y un enlace hidrazino
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-CL-N-(2-((2-(2-CL-5-Nitrobenzylidene)hidrazino)carbonil)PH)bencenosulfonamida normalmente implica múltiples pasos. Un método común incluye los siguientes pasos:
Formación del Intermedio Nitrobencilideno: La reacción comienza con la condensación de 2-cloro-5-nitrobenzaldehído con hidracina para formar el intermedio nitrobencilideno hidracina.
Acoplamiento con Bencenosulfonamida: El intermedio luego se hace reaccionar con cloruro de 4-clorobencenosulfonilo en presencia de una base como trietilamina para formar el producto final.
Las condiciones de reacción a menudo requieren temperaturas controladas y atmósferas inertes para evitar reacciones secundarias y garantizar altos rendimientos .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso. Se emplean medidas de control de calidad, como la cromatografía líquida de alta resolución (HPLC), para garantizar la pureza y la consistencia del producto.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-CL-N-(2-((2-(2-CL-5-Nitrobenzylidene)hidrazino)carbonil)PH)bencenosulfonamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Los átomos de cloro se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Hidrólisis: El enlace hidrazino se puede hidrolizar en condiciones ácidas o básicas para producir los derivados correspondientes de amina y ácido carboxílico.
Reactivos y Condiciones Comunes
Oxidación: Gas hidrógeno, catalizador de paladio
Sustitución: Nucleófilos como aminas o tioles, solventes como dimetilformamida (DMF)
Hidrólisis: Soluciones acuosas ácidas o básicas
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen derivados de amina, bencenosulfonamidas sustituidas y derivados de ácido carboxílico .
Aplicaciones Científicas De Investigación
4-CL-N-(2-((2-(2-CL-5-Nitrobenzylidene)hidrazino)carbonil)PH)bencenosulfonamida tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Mecanismo De Acción
El mecanismo de acción de 4-CL-N-(2-((2-(2-CL-5-Nitrobenzylidene)hidrazino)carbonil)PH)bencenosulfonamida implica su interacción con objetivos moleculares específicos. La porción nitrobencilideno puede sufrir reducción para formar intermediarios reactivos que interactúan con los componentes celulares. El grupo sulfonamida puede inhibir ciertas enzimas imitando la estructura de los sustratos naturales, lo que lleva a la interrupción de las vías metabólicas .
Comparación Con Compuestos Similares
Compuestos Similares
- 4-CL-N-(2-((2-(3-Nitrobenzylidene)hidrazino)carbonil)PH)bencenosulfonamida
- 4-CL-N-(2-((2-(4-CL-3-Nitrobenzylidene)hidrazino)carbonil)PH)bencenosulfonamida
Singularidad
4-CL-N-(2-((2-(2-CL-5-Nitrobenzylidene)hidrazino)carbonil)PH)bencenosulfonamida es única debido a su patrón de sustitución específico y la presencia de grupos nitro y sulfonamida. Esta combinación imparte reactividad química y actividad biológica distintas, lo que la convierte en un compuesto valioso para la investigación y el desarrollo .
Propiedades
Número CAS |
765311-54-4 |
|---|---|
Fórmula molecular |
C20H14Cl2N4O5S |
Peso molecular |
493.3 g/mol |
Nombre IUPAC |
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C20H14Cl2N4O5S/c21-14-5-8-16(9-6-14)32(30,31)25-19-4-2-1-3-17(19)20(27)24-23-12-13-11-15(26(28)29)7-10-18(13)22/h1-12,25H,(H,24,27)/b23-12+ |
Clave InChI |
LTUYDEZNNNFAKS-FSJBWODESA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B12026926.png)
![3-(4-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12026930.png)
![4-({(E)-[4-(Diethylamino)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12026935.png)


![2-[(3-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12026964.png)
![N-(1H-indazol-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12026972.png)
![5-(3-Ethoxy-4-hydroxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026974.png)
![1-(3-chlorophenyl)-3-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B12026981.png)
![[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12026988.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12026996.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12027015.png)

![2-((4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12027029.png)
